- Isomerization of alkenes, Youji Huaxue, 1985, (6), 479-85

Cas no 95-41-0 (dihydroisojasmone)

dihydroisojasmone 化学的及び物理的性質

名前と識別子

-

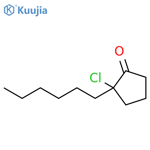

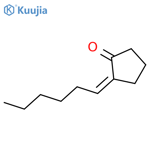

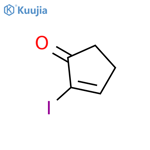

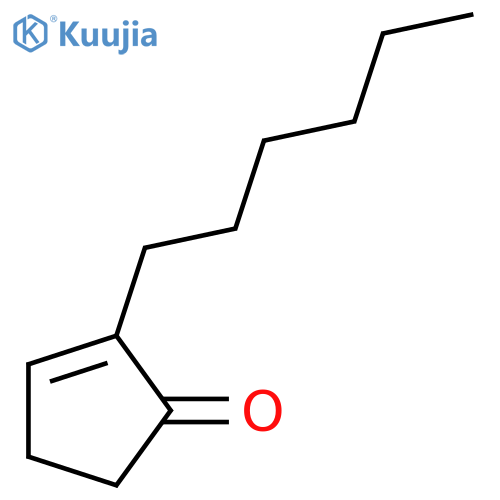

- dihydroisojasmone

- Dihydro-iso-Jasmone

- 2-hexylcyclopent-2-en-1-one

- ISOJASMONE

- 2-Cyclopenten-1-one,2-hexyl

- 2-Hexyl-2-cyclopenten-1-one

- 2-Hexyl-2-cyclopentenone

- 2-hexylcyclopent-2-enone

- 2-n-Hexyl-2-cyclopenten-1-one

- 2-n-hexyl-2-cyclopentenone

- EINECS 202-417-5

- isojasmone B11

- 2-Hexyl-2-cyclopenten-1-one (ACI)

- 2-Hexyl-1-cyclopenten-3-one

- 2-Hexyl-2-cyclopenten-1-on

- Isojasmol

- NSC 78462

-

- インチ: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3

- InChIKey: VGECIEOJXLMWGO-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC=C1CCCCCC

計算された属性

- せいみつぶんしりょう: 166.13600

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- ひょうめんでんか: 0

- 互変異性体の数: 7

じっけんとくせい

- 密度みつど: 0.8997 (rough estimate)

- ふってん: 254.5°C (rough estimate)

- 屈折率: 1.4677 (estimate)

- PSA: 17.07000

- LogP: 3.24610

dihydroisojasmone セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

dihydroisojasmone 税関データ

- 税関コード:2914299000

- 税関データ:

中国税関番号:

2914299000概要:

291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

dihydroisojasmone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |

2-hexylcyclopent-2-en-1-one |

95-41-0 | 99% | 25ml |

¥612.00 | 2022-01-12 |

dihydroisojasmone 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9

ごうせいかいろ 3

- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

ごうせいかいろ 4

- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6

ごうせいかいろ 5

- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8

ごうせいかいろ 6

ごうせいかいろ 7

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

ごうせいかいろ 8

- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484

ごうせいかいろ 9

- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6

ごうせいかいろ 10

- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8

ごうせいかいろ 11

- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7

ごうせいかいろ 12

1.2 Reagents: Ammonium chloride Solvents: Water

- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8

ごうせいかいろ 13

- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),

ごうせいかいろ 14

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207

ごうせいかいろ 15

- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14

ごうせいかいろ 16

- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

ごうせいかいろ 17

- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

ごうせいかいろ 18

- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

ごうせいかいろ 19

- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

ごうせいかいろ 20

- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32

ごうせいかいろ 21

- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6

dihydroisojasmone Raw materials

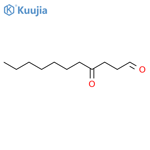

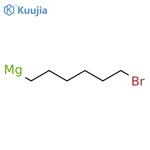

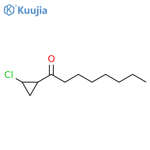

- Hexylmagnesium Bromide, 0.8 M solution in THF

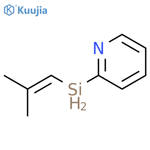

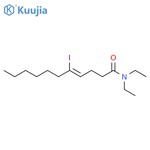

- 2-(Dimethylvinylsilyl)pyridine

- Cyclopentanone, 2-chloro-2-hexyl-

- 2-Iodocyclopent-2-enone

- 1-(2-Chlorocyclopropyl)-1-octanone

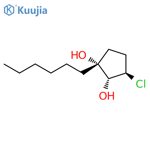

- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-

- 4-Oxoundecanal

- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-

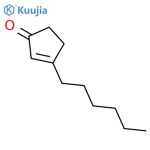

- 2-Hexylidenecyclopentanone

dihydroisojasmone Preparation Products

dihydroisojasmone 関連文献

-

Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565

-

2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260

-

Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498

-

Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235

-

Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744

-

Li-Xia Wang,Jia Qian,Li-Nan Zhao,Shao-Hua Zhao Food Funct. 2018 9 1058

-

N. B. Chapman,K. Clarke,A. J. Humphries,S. U-D. Saraf J. Chem. Soc. C 1969 1612

-

Riaz Waris,William E. Acree,Kenneth W. Street Analyst 1988 113 1465

-

Vyacheslav E. Semenov,Rashit Kh. Giniyatullin,Sofya V. Lushchekina,Ekaterina D. Kots,Konstantin A. Petrov,Alexandra D. Nikitashina,Oksana A. Minnekhanova,Vladimir V. Zobov,Evgeny E. Nikolsky,Patrick Masson,Vladimir S. Reznik Med. Chem. Commun. 2014 5 1729

-

10. The chemistry of heteroallene and heteroallyl derivatives of rhenium. Part 2. Reactivity of [ReO(OR)Cl2(PPh3)2](R = Me or Et) with RNCS (R = Ph or p-MeC6H4). Crystal structure of the thiazetidine rhenium(V) complex [ReOCl2(PPh3){p-MeC6H4NC(OEt)–S}]Roberto Rossi,Andrea Marchi,Adriano Duatti,Luciano Magno,Umberto Casellato,Rodolfo Graziani J. Chem. Soc. Dalton Trans. 1988 1857

dihydroisojasmoneに関する追加情報

Dihydroisojasmone: A Comprehensive Overview

Dihydroisojasmone, also known as dihydroisojasmon or ISOJAS, is a naturally occurring compound with the CAS number 95-41-0. This compound belongs to the class of terpenoids, specifically a sesquiterpene, and is widely recognized for its unique fragrance and versatile applications in various industries. Dihydroisojasmone is commonly found in plants such as jasmine and has been extensively studied for its biological and chemical properties.

Recent studies have highlighted the potential of dihydroisojasmone in the field of aromatherapy and cosmetics. Researchers have explored its ability to enhance mood and reduce stress, making it a valuable ingredient in perfumes and skincare products. The compound's fragrance profile, characterized by its sweet floral notes, has also been leveraged in the development of eco-friendly fragrances, aligning with the growing demand for sustainable products.

In addition to its aromatic properties, dihydroisojasmone has shown promising results in pharmacological studies. Scientists have investigated its potential as an anti-inflammatory agent, demonstrating its ability to inhibit certain enzymes associated with inflammation. This research opens new avenues for its application in pharmaceuticals, particularly in the development of natural remedies for inflammatory conditions.

The chemical structure of dihydroisojasmone plays a crucial role in its functionality. Its molecular formula, C15H24O, indicates a complex arrangement of carbon, hydrogen, and oxygen atoms. This structure contributes to its stability and bioavailability, making it suitable for both topical and inhalation applications. Recent advancements in synthetic chemistry have also enabled the production of dihydroisojasmone through efficient methods, ensuring a consistent supply for industrial use.

From an environmental perspective, dihydroisojasmone has been studied for its role in plant communication. Research suggests that it acts as a signaling molecule, influencing plant growth and resistance to pests. This discovery has implications for agriculture, where it could be used as a natural pesticide or growth enhancer, reducing reliance on synthetic chemicals.

In conclusion, dihydroisojasmone is a multifaceted compound with applications spanning fragrance production, pharmacology, and agriculture. Its natural origin and diverse properties make it a subject of ongoing research interest. As advancements in technology continue to uncover new uses for this compound, dihydroisojasmone is poised to play an even more significant role in various industries.

95-41-0 (dihydroisojasmone) 関連製品

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 2758-18-1(3-methylcyclopent-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 488-10-8(cis-jasmone)

- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)

- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)

- 1261786-88-2(5-Amino-2-methoxy-3-(3-(trifluoromethyl)phenyl)pyridine)

- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

- 717880-58-5(Methyl 2-bromo-5-iodobenzoate)